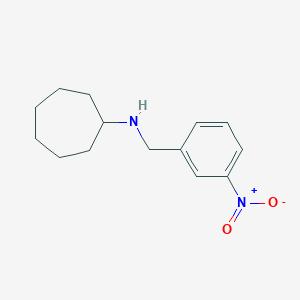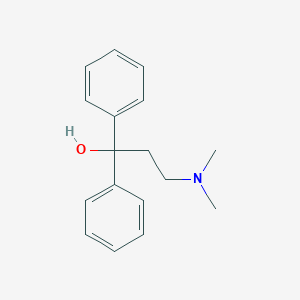
3-(Dimethylamino)-1,1-diphenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1,1-diphenylpropan-1-ol, also known as DMBA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuropharmacology, and drug development.
Mecanismo De Acción
3-(Dimethylamino)-1,1-diphenylpropan-1-ol is a potent carcinogen that induces DNA damage and mutations in experimental animals. The mechanism of action of this compound involves the formation of reactive metabolites that bind to DNA and cause structural changes, leading to the formation of adducts. These adducts can induce mutations and activate oncogenes, leading to the development of tumors.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in experimental animals. These effects include oxidative stress, inflammation, and altered gene expression. This compound has also been shown to disrupt the normal cell cycle and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Dimethylamino)-1,1-diphenylpropan-1-ol has several advantages as a model carcinogen for laboratory experiments. It is a potent carcinogen that induces tumors in a relatively short period of time, making it a useful tool for studying the mechanisms of carcinogenesis. However, this compound has some limitations, including its toxicity and the fact that it induces tumors in a non-specific manner, making it difficult to study the effects of specific chemopreventive agents.
Direcciones Futuras
There are several future directions for research on 3-(Dimethylamino)-1,1-diphenylpropan-1-ol. One area of interest is the development of more specific animal models of cancer that can be used to study the effects of specific chemopreventive agents. Another area of interest is the identification of biomarkers that can be used to predict the risk of cancer development in individuals exposed to this compound. Finally, there is a need for further research on the mechanisms of action of this compound and the development of new therapeutic strategies for the treatment of cancer.
Métodos De Síntesis
3-(Dimethylamino)-1,1-diphenylpropan-1-ol can be synthesized through a multistep process involving the reaction of benzaldehyde with dimethylamine and subsequent reduction with sodium borohydride. The final product can be purified through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1,1-diphenylpropan-1-ol has been used extensively in scientific research for its ability to induce tumors in experimental animals. This compound has been used as a model carcinogen to study the mechanisms of carcinogenesis and to evaluate the efficacy of various chemopreventive agents. This compound has also been used in the development of animal models of breast cancer, lung cancer, and skin cancer.
Propiedades
Número CAS |
4320-42-7 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-18(2)14-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19H,13-14H2,1-2H3 |
Clave InChI |
MUMQBHMGYFNLPO-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Otros números CAS |
4320-42-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



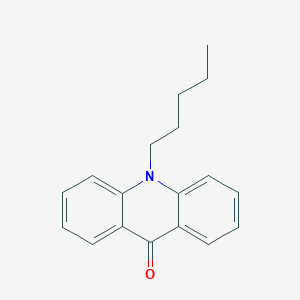
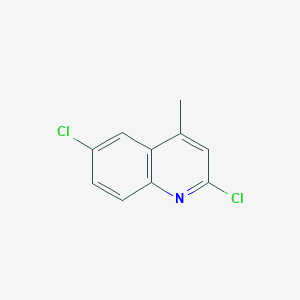
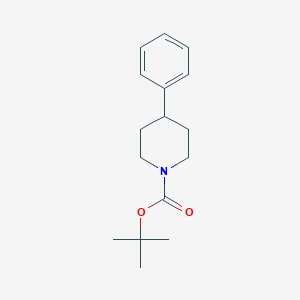
![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
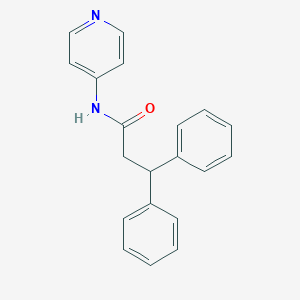
![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)
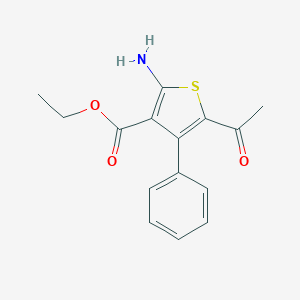
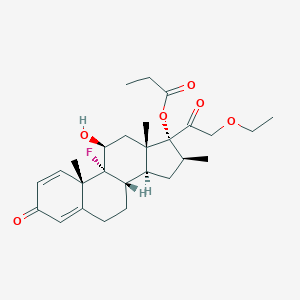
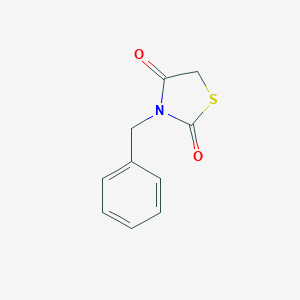

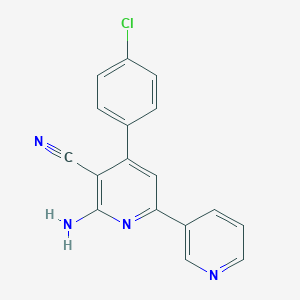
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
